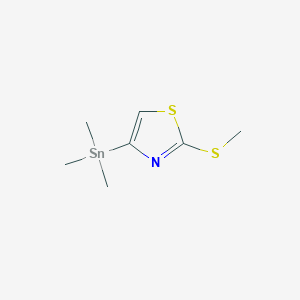
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole is an organometallic compound that features a thiazole ring substituted with a methylsulfanyl group and a trimethylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole typically involves the reaction of a thiazole derivative with trimethyltin chloride in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions. The reaction proceeds via nucleophilic substitution, where the trimethylstannyl group is introduced to the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organotin compounds, which can be toxic.
化学反应分析
Types of Reactions
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The trimethylstannyl group can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in Stille and Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles like halides or organometallic reagents can be employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiazoles.
Coupling Reactions: Biaryl or heteroaryl compounds.
科学研究应用
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organometallic compounds and heterocycles.
Biology: Potential use in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in materials science for the development of new materials with unique properties, such as conductive polymers or catalysts.
作用机制
The mechanism of action of 2-(methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole depends on its specific application. In general, the compound can interact with molecular targets through its organometallic and heterocyclic moieties. For example, in catalytic applications, the trimethylstannyl group can facilitate the formation of new bonds, while the thiazole ring can provide stability and specificity to the reaction.
相似化合物的比较
Similar Compounds
2-(Methylsulfanyl)-1,3-thiazole: Lacks the trimethylstannyl group, making it less versatile in organometallic chemistry.
4-(Trimethylstannyl)-1,3-thiazole: Lacks the methylsulfanyl group, which can affect its reactivity and applications.
2-(Methylsulfanyl)-4-(trimethylsilyl)-1,3-thiazole: Similar structure but with a trimethylsilyl group instead of a trimethylstannyl group, leading to different reactivity and stability.
Uniqueness
2-(Methylsulfanyl)-4-(trimethylstannyl)-1,3-thiazole is unique due to the presence of both the methylsulfanyl and trimethylstannyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
属性
CAS 编号 |
204513-34-8 |
|---|---|
分子式 |
C7H13NS2Sn |
分子量 |
294.0 g/mol |
IUPAC 名称 |
trimethyl-(2-methylsulfanyl-1,3-thiazol-4-yl)stannane |
InChI |
InChI=1S/C4H4NS2.3CH3.Sn/c1-6-4-5-2-3-7-4;;;;/h3H,1H3;3*1H3; |
InChI 键 |
OFHSUEUIGKGZNB-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC(=CS1)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


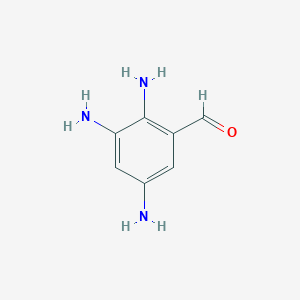
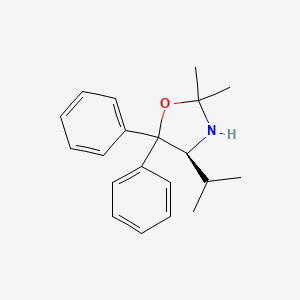
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)
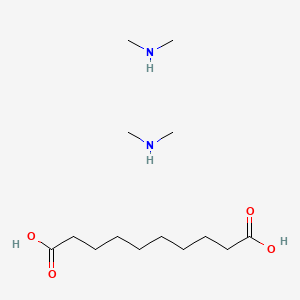
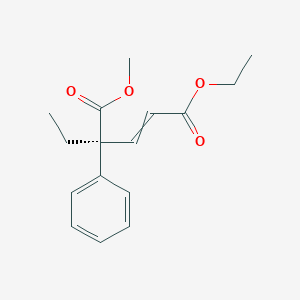
![Benzaldehyde, 2-amino-4-[2-(1-piperidinyl)ethoxy]-](/img/structure/B14253286.png)
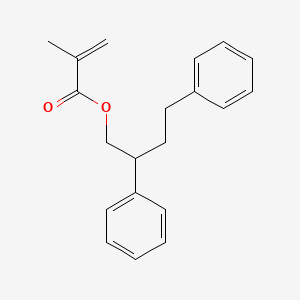

![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)
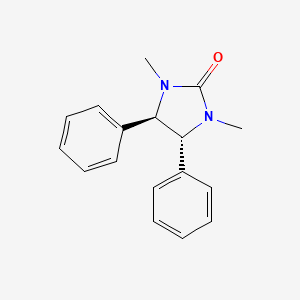

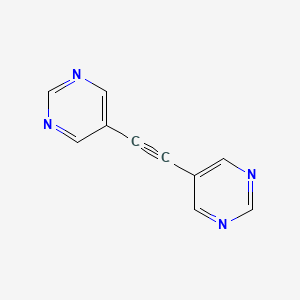

![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)
